molecular formula C24H33IO2 B14246889 Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate CAS No. 359434-73-4

Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate

Cat. No.: B14246889
CAS No.: 359434-73-4
M. Wt: 480.4 g/mol
InChI Key: QPNFQGHSTJSIBV-UHFFFAOYSA-M
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Description

Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate is an organoiodine compound known for its unique structure and properties. This compound is characterized by the presence of two 4-(2-methylbutan-2-yl)phenyl groups attached to an iodanium ion, with an acetate counterion. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate typically involves the reaction of 4-(2-methylbutan-2-yl)phenyl iodide with an oxidizing agent in the presence of an acetate source. Common oxidizing agents include peracids or hypervalent iodine reagents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state iodine compounds.

    Reduction: It can be reduced to form iodide ions and corresponding organic products.

    Substitution: The iodanium ion can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hypervalent iodine reagents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, or halides are used in substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state iodine compounds.

    Reduction: Iodide ions and corresponding organic products.

    Substitution: New compounds with substituted nucleophiles.

Scientific Research Applications

Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.

    Biology: Investigated for its potential use in biological assays and as a labeling agent.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate involves the interaction of the iodanium ion with various molecular targets. The compound can act as an oxidizing agent, transferring oxygen atoms to substrates. It can also participate in substitution reactions, where the iodanium ion is replaced by a nucleophile. The specific pathways and molecular targets depend on the reaction conditions and the nature of the substrates involved.

Comparison with Similar Compounds

Similar Compounds

  • Bis[4-(2-methylbutan-2-yl)phenyl]iodanium hydrogen sulfate
  • Bis[4-(2-methylbutan-2-yl)phenyl]iodanium chloride
  • Bis[4-(2-methylbutan-2-yl)phenyl]iodanium bromide

Uniqueness

Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate is unique due to its specific counterion (acetate), which can influence its reactivity and solubility. Compared to other similar compounds, it may exhibit different reactivity patterns and applications, making it a valuable reagent in certain chemical processes.

Properties

CAS No.

359434-73-4

Molecular Formula

C24H33IO2

Molecular Weight

480.4 g/mol

IUPAC Name

bis[4-(2-methylbutan-2-yl)phenyl]iodanium;acetate

InChI

InChI=1S/C22H30I.C2H4O2/c1-7-21(3,4)17-9-13-19(14-10-17)23-20-15-11-18(12-16-20)22(5,6)8-2;1-2(3)4/h9-16H,7-8H2,1-6H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

QPNFQGHSTJSIBV-UHFFFAOYSA-M

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)CC.CC(=O)[O-]

Origin of Product

United States

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